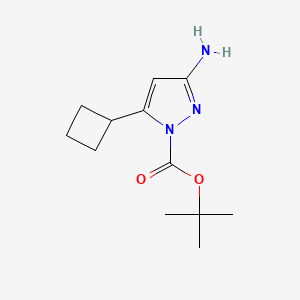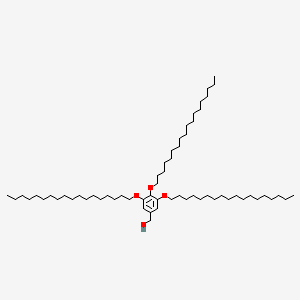
PROTAC CDK9-binding moiety 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC CDK9-binding moiety 1 is a compound designed to target and degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) technology. This compound is part of a novel class of molecules that leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for therapeutic interventions, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9-binding moiety 1 typically involves the conjugation of a CDK9 inhibitor with an E3 ligase ligand via a linker. The process begins with the synthesis of the CDK9 inhibitor, followed by the preparation of the E3 ligase ligand. These two components are then linked together using a bifunctional linker under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as chromatography, to isolate the desired product from by-products and impurities .
化学反応の分析
Types of Reactions: PROTAC CDK9-binding moiety 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
PROTAC CDK9-binding moiety 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Employed in research to understand the role of CDK9 in cell cycle regulation and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with dysregulated CDK9 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies.
作用機序
The mechanism of action of PROTAC CDK9-binding moiety 1 involves the formation of a ternary complex between the target protein (CDK9), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts its role in cell cycle regulation and transcription, leading to the inhibition of cancer cell proliferation .
類似化合物との比較
PROTAC CDK4/6-binding moiety: Targets CDK4 and CDK6 for degradation.
PROTAC CDK2-binding moiety: Targets CDK2 for degradation.
Uniqueness: PROTAC CDK9-binding moiety 1 is unique in its specificity for CDK9, making it a valuable tool for studying and targeting this particular kinase. Its ability to selectively degrade CDK9 offers advantages over traditional inhibitors, which may lack specificity and result in off-target effects .
特性
IUPAC Name |
tert-butyl 3-amino-5-cyclobutylpyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9(7-10(13)14-15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJHJPQRXMBBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8248196.png)
![4-chloro-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8248206.png)
![cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B8248210.png)



![methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B8248220.png)
![2-((3-Ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride](/img/structure/B8248225.png)

![tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B8248236.png)

![Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B8248241.png)


